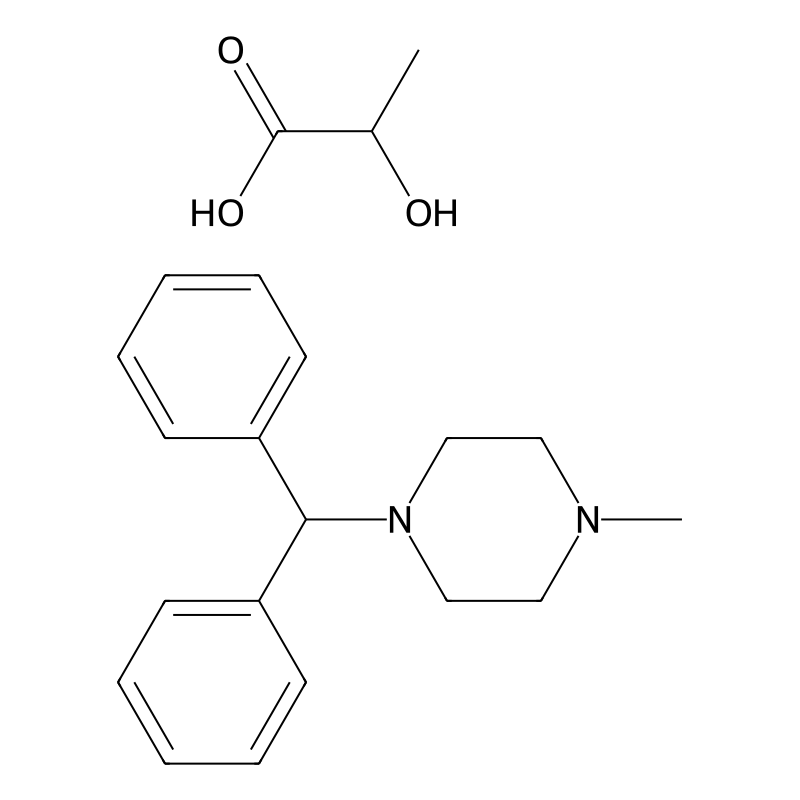Cyclizine lactate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Motion Sickness and Vestibular Disorders
Cyclizine lactate's established role as an antiemetic makes it a valuable tool in research related to motion sickness and vestibular disorders. Studies have investigated its effectiveness in preventing nausea and vomiting associated with:
- Motion sickness induced by travel (sea, air, car)
- Vestibular dysfunction caused by inner ear problems
Researchers use cyclizine lactate to evaluate its efficacy in preventing these conditions and to understand the mechanisms behind its action in the inner ear.
Anxiety and Sedation
Cyclizine lactate possesses mild sedative properties. Researchers have explored its potential role in managing anxiety and reducing preoperative anxiety in patients undergoing surgery . Studies investigate its effectiveness in calming patients without causing excessive drowsiness, allowing for further exploration of its anxiolytic (anti-anxiety) effects.
Neurodegenerative Disorders
Emerging research suggests a possible role for cyclizine lactate in neurodegenerative disorders like Alzheimer's disease. Studies are ongoing to investigate its ability to:
Cyclizine lactate is a pharmacologically active compound that serves as a salt of cyclizine and lactic acid. Cyclizine itself is classified as a histamine H1 antagonist, primarily used for its antiemetic properties to treat nausea and vomiting associated with motion sickness, postoperative conditions, and drug-induced nausea. The chemical formula for cyclizine lactate is C21H28N2O3, with a molecular weight of approximately 356.46 g/mol . Cyclizine lactate is characterized by its low solubility in water, but it becomes readily soluble when formulated as a lactate salt, which enhances its bioavailability for parenteral administration .
The primary biological activity of cyclizine lactate is its role as an antihistamine. It acts on the central nervous system by blocking H1 receptors, which helps alleviate symptoms of motion sickness and nausea. Cyclizine lactate also possesses anticholinergic properties that contribute to its efficacy in reducing nausea by inhibiting signals from the vestibular system and the chemoreceptor trigger zone in the brain . Additionally, studies have shown that cyclizine can inhibit monoamine oxidase activity, suggesting a broader spectrum of pharmacological effects beyond simple antihistaminic action .
Cyclizine can be synthesized through several methods:
- Eschweiler–Clarke Methylation: This method involves the methylation of diphenylmethylpiperazine.
- Reaction with Benzhydryl Bromide: Cyclizine can also be produced by reacting benzhydryl bromide with 1-methylpiperazine in acetonitrile to yield the hydrobromide salt of cyclizine .
The synthesis of cyclizine lactate specifically involves neutralization of cyclizine with lactic acid to form the corresponding lactate salt.
Cyclizine lactate is primarily utilized in clinical settings for:
- Management of Motion Sickness: It is effective in preventing nausea and vomiting associated with travel.
- Postoperative Nausea: Cyclizine lactate is often administered post-surgery to mitigate nausea resulting from anesthesia.
- Drug-Induced Nausea: It is used to manage nausea related to certain medications, especially opioids .
Cyclizine lactate has been studied for its interactions with various cytochrome P450 enzymes. Significant inhibition was noted for CYP2D6 and CYP2C9, which are critical for the metabolism of many drugs. This suggests that co-administration with drugs metabolized by these enzymes could lead to altered drug levels and potential side effects . Furthermore, cyclizine's anticholinergic effects may interact with other medications that have similar properties, necessitating careful patient management.
Several compounds share structural similarities and pharmacological activities with cyclizine lactate. These include:
| Compound | Structure Characteristics | Unique Features |
|---|---|---|
| Chlorcyclizine | Chlorinated derivative | More potent antihistamine effects |
| Meclizine | Similar piperazine structure | Longer duration of action |
| Buclizine | Piperazine derivative | Used primarily for motion sickness |
| Hydroxyzine | Piperazine derivative | Additional anxiolytic properties |
| Cetirizine | Second-generation antihistamine | Less sedative effects compared to cyclizine |
Cyclizine lactate stands out due to its specific formulation as a lactate salt, enhancing solubility and bioavailability for intravenous administration compared to its counterparts . Its unique combination of antihistaminic and anticholinergic properties makes it particularly effective for treating motion sickness and postoperative nausea.








